molecular formula C16H13N3O2 B6088899 2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

Cat. No.: B6088899
M. Wt: 279.29 g/mol
InChI Key: QUDDQBGGJIGUEU-JXMROGBWSA-N
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Description

2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound characterized by the presence of a triazole ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps. One common method involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate reagent to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The triazole ring can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}BENZOIC ACID
  • **2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}ANILINE
  • **2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}NAPHTHOL

Uniqueness

2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the phenol group allows for versatile reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[5-[(E)-2-(4-hydroxyphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-12-8-5-11(6-9-12)7-10-15-17-16(19-18-15)13-3-1-2-4-14(13)21/h1-10,20-21H,(H,17,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDDQBGGJIGUEU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)/C=C/C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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